2,5,6-Triphenyl-6H-1,3,4-thiadiazine
Description
Structure
3D Structure
Properties
CAS No. |
62625-69-8 |
|---|---|
Molecular Formula |
C21H16N2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,5,6-triphenyl-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C21H16N2S/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)24-21(23-22-19)18-14-8-3-9-15-18/h1-15,20H |
InChI Key |
LGZPFIZZYQNDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NN=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5,6 Triphenyl 6h 1,3,4 Thiadiazine and Its Derivatives
General Synthetic Strategies for 1,3,4-Thiadiazines
The construction of the 1,3,4-thiadiazine ring is predominantly achieved through cyclocondensation reactions, where acyclic precursors containing the requisite nitrogen, carbon, and sulfur atoms are induced to form the six-membered heterocycle. biointerfaceresearch.com These methods are valued for their versatility and ability to introduce a wide range of substituents onto the core ring structure.
Cyclocondensation represents a cornerstone for the synthesis of 1,3,4-thiadiazines. This strategy involves the reaction of a molecule containing a hydrazinecarbothioamide (thiosemicarbazide) or related thiohydrazide functionality with a bifunctional electrophile. sbq.org.br The reaction typically proceeds through initial nucleophilic attack by one of the terminal atoms of the thiosemicarbazide (B42300) moiety on an electrophilic center, followed by an intramolecular cyclization to form the heterocyclic ring.
A variety of carbon-based precursors can be employed. For instance, the condensation of 4-amino-5-mercapto-1,2,4-triazoles with bielectrophiles like phenacyl bromides or other aromatic carboxylic acids is a well-documented route to fused triazolo[3,4-b] sbq.org.brnih.govcore.ac.ukthiadiazine systems. biointerfaceresearch.combu.edu.eg Similarly, thiohydrazides can react with orthoesters or carboxylic acid derivatives in the presence of a dehydrating agent, such as phosphorus oxychloride or sulfuric acid, to yield the 1,3,4-thiadiazole (B1197879) ring, which can be considered a related but distinct heterocyclic system. bu.edu.egmdpi.com The choice of precursors and condensing agents is critical in directing the reaction towards the desired thiadiazine product. bu.edu.eg
A prevalent and highly effective method for the synthesis of the 6H-1,3,4-thiadiazine ring system is the Hantzsch-type reaction between a thiosemicarbazide and an α-haloketone, such as phenacyl bromide. biointerfaceresearch.comnih.gov This reaction is a direct and reliable route to 2-amino- or 2-imino-6H-1,3,4-thiadiazine derivatives. nih.gov
The mechanism involves the initial S-alkylation of the thiosemicarbazide by the α-haloketone to form an isothiourea intermediate. This is followed by intramolecular cyclization, where a terminal nitrogen atom attacks the carbonyl carbon of the ketone moiety. Subsequent dehydration of the resulting cyclic intermediate yields the final 6H-1,3,4-thiadiazine ring. biointerfaceresearch.com The regioselectivity of the cyclization is influenced by the substitution pattern on the thiosemicarbazide. Specifically, the reaction of 4-substituted thiosemicarbazides with phenacyl bromides selectively yields the six-membered 1,3,4-thiadiazine ring, whereas 1- or 2-substituted thiosemicarbazides often lead to five-membered thiazole (B1198619) rings. nih.gov
The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol (B145695). nih.govnih.gov The versatility of this method allows for the synthesis of a diverse library of thiadiazines by varying the substituents on both the thiosemicarbazide and the α-haloketone.
Table 1: Examples of 6H-1,3,4-Thiadiazine Synthesis via Thiosemicarbazide and α-Haloketone Reaction
| Thiosemicarbazide Derivative | α-Haloketone | Product | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Phenylthiosemicarbazide (B147422) | Phenacyl bromide | 5-Phenyl-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide | Ethanol | 95% | nih.gov |
| Thiosemicarbazide | 3-α-Bromoacetylcoumarin | 5-(2-Oxo-2H-chromen-3-yl)-6H-1,3,4-thiadizin-2-aminium Bromide | Ethanol | 70% | nih.gov |
| 4-Phenyl-3-thiosemicarbazide | α-Chloro Phenyl Acetaldehyde | 2-Anilino-5-phenyl-6H-1,3,4-thiadiazine | Not Specified | Not Specified | biointerfaceresearch.com |
Specific Routes to 2,5,6-Triphenyl-6H-1,3,4-thiadiazine
While general methodologies provide the framework, the synthesis of a specific polysubstituted derivative like this compound requires careful selection of precursors that bear the necessary phenyl groups. The most direct application of the general strategies discussed above involves the reaction of a triphenyl-substituted thiosemicarbazide derivative with an appropriate α-haloketone.
A scientifically sound and logical pathway for synthesizing this compound is the cyclocondensation of a thiohydrazide precursor, such as N-benzoyl-N'-phenylhydrazinecarbothioamide , with phenacyl bromide . This approach directly incorporates the three required phenyl groups at the correct positions through the well-established reaction mechanism described in section 2.1.2.
An alternative and elegant approach for constructing the 1,3,4-thiadiazine ring involves a hetero-Diels-Alder [4+2] cycloaddition. In this reaction, a 1-thia-3,4-diaza-1,3-butadiene system (the azoalkene, acting as the 4π component) reacts with a dienophile (the 2π component). Specifically, thioketones can serve as the dienophile, reacting with in situ-generated azoalkenes.
This method has been shown to regioselectively yield 3,6-dihydro-2H-1,3,4-thiadiazine derivatives. For example, the reaction of thiobenzophenone (B74592) (a diphenyl thioketone) with various azoalkenes proceeds via a [4+2] cycloaddition to form polysubstituted thiadiazines. This strategy offers a pathway to complex thiadiazines, although its application to produce the specific 2,5,6-triphenyl isomer has not been explicitly detailed. The reaction is noted to be regiospecific, leading to the formation of 6H-1,3,4-thiadiazine derivatives rather than the isomeric 2H-1,2,3-thiadiazines.
While specific studies on the optimization of reaction conditions for the synthesis of this compound are not extensively documented, general principles for related syntheses can be applied to enhance yields. Key parameters for the cyclocondensation of thiosemicarbazides with α-haloketones include solvent, temperature, and the use of catalysts or bases.
Solvent: Polar protic solvents like ethanol are commonly used and have been shown to be effective for this type of condensation, often leading to high yields of the product which may precipitate directly from the reaction mixture. nih.govnih.gov
Temperature: The reactions are typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a sufficient reaction rate.
Catalysts/Bases: While some reactions proceed efficiently without a catalyst, the addition of a base such as triethylamine (B128534) can be used to scavenge the hydrogen halide byproduct, potentially improving reaction rates and yields. ekb.eg For the synthesis of certain thiadiazine derivatives, the addition of a few drops of hydrochloric acid has also been reported to facilitate the reaction. nih.gov
Systematic variation of these conditions would be the standard approach to optimize the yield and purity of triphenyl-substituted thiadiazines.
Derivatization Approaches for this compound Analogues
Once the this compound core is synthesized, it can theoretically serve as a scaffold for the creation of various analogues. While reactions starting from this specific triphenyl compound are not widely reported, derivatization strategies for closely related 1,3,4-thiadiazine structures indicate potential pathways for modification.
One common approach involves the condensation of functional groups already present on the thiadiazine ring. For analogues containing a primary amino group, such as 2-amino-5-phenyl-6H- sbq.org.brnih.govcore.ac.uk-thiadiazine, this group can be condensed with carboxylic acids or their derivatives to form amide linkages. For example, reaction with pyrazole-4-carboxylic acid in the presence of coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) has been used to synthesize amide derivatives in good yields (75-85%). biointerfaceresearch.com
Another strategy involves reactions at active methylene (B1212753) groups within the thiadiazine ring system. For instance, 5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamide, which contains a CH2 group adjacent to a carbonyl, can undergo Knoevenagel-type condensation with various benzaldehyde (B42025) derivatives. This reaction, typically carried out in acetic acid with ammonium (B1175870) acetate, allows for the introduction of arylidene substituents at the C6 position of the thiadiazine ring. These examples demonstrate that the functional groups on the thiadiazine ring and its substituents can be readily manipulated to generate a diverse range of analogues.
Despite a comprehensive search of scientific literature, detailed information focusing solely on the synthesis and derivatization of the specific chemical compound “this compound” as per the requested outline is not available. General synthetic methodologies for the broader class of 1,3,4-thiadiazines are well-documented, typically involving the cyclocondensation of thiosemicarbazide derivatives with α-haloketones. This approach allows for the introduction of various substituents onto the thiadiazine core. However, specific studies detailing the systematic modification of the phenyl moieties for this compound or data-rich reports on the introduction of varied substituents to this particular parent compound could not be located. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound.
Chemical Reactivity and Transformation Pathways of 2,5,6 Triphenyl 6h 1,3,4 Thiadiazine
Electrophilic Aromatic Substitution Reactions on Phenyl Groups
While specific experimental studies on the electrophilic aromatic substitution of 2,5,6-triphenyl-6H-1,3,4-thiadiazine are not extensively documented, the expected reactivity can be inferred from the electronic properties of the 1,3,4-thiadiazine ring. The heterocyclic system, containing one sulfur and two electron-withdrawing nitrogen atoms, imparts a significant electron-deficient character. Consequently, the thiadiazine moiety acts as a deactivating group on the attached phenyl rings, reducing their susceptibility to electrophilic attack compared to benzene. This deactivation also directs incoming electrophiles primarily to the meta-positions of the phenyl rings.
The nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is anticipated to yield products where the nitro group (–NO₂) is introduced at the meta-position of one or more of the phenyl substituents. The strong deactivating effect of the thiadiazine ring makes the reaction conditions more stringent than those required for the nitration of benzene. The substitution would preferentially occur on the phenyl rings at positions 2 and 5, with the expected major products being the corresponding (3-nitrophenyl) derivatives.
Expected Nitration Products of Phenyl Groups
| Phenyl Ring Position | Expected Substitution Position | Product Type |
|---|---|---|
| C-2 Phenyl | meta (3'-position) | 2-(3-Nitrophenyl)-5,6-diphenyl-6H-1,3,4-thiadiazine |
| C-5 Phenyl | meta (3'-position) | 5-(3-Nitrophenyl)-2,6-diphenyl-6H-1,3,4-thiadiazine |
Similarly, the sulfonation reaction, typically performed with fuming sulfuric acid (H₂SO₄·SO₃), is expected to follow the same regiochemical outcome. The sulfonic acid group (–SO₃H) would be directed to the meta-positions of the phenyl rings. The reaction is reversible and requires forcing conditions due to the deactivating nature of the heterocyclic core. The primary products would be the 3'-sulfonated analogues of the parent compound.
Expected Sulfonation Products of Phenyl Groups
| Phenyl Ring Position | Expected Substitution Position | Product Type |
|---|---|---|
| C-2 Phenyl | meta (3'-position) | 3-(5,6-Diphenyl-6H-1,3,4-thiadiazin-2-yl)benzenesulfonic acid |
| C-5 Phenyl | meta (3'-position) | 3-(2,6-Diphenyl-6H-1,3,4-thiadiazin-5-yl)benzenesulfonic acid |
Oxidative Transformations of the Thiadiazine Ring System
The 1,3,4-thiadiazine ring contains a divalent sulfur atom that is susceptible to oxidation. While specific studies on this compound are limited, the oxidation of sulfur-containing heterocycles is a well-established transformation. Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), would likely lead to the formation of the corresponding 1-oxide (a sulfoxide). The use of stronger oxidizing conditions or an excess of the oxidant could further oxidize the sulfur to its highest oxidation state, yielding the 1,1-dioxide (a sulfone). These oxidative transformations can significantly alter the electronic structure and stability of the thiadiazine ring.
Ring Contraction Mechanisms of Thiadiazine Systems to Thiadiazoles
The transformation of 1,3,4-thiadiazine systems does not typically proceed via a direct ring contraction to a thiadiazole. Instead, the more prevalent transformation is a desulfurative ring contraction that results in the formation of a pyrazole (B372694) ring. researchgate.net This process is believed to occur through a mechanism involving a valence isomerization of the 4H-tautomer of the thiadiazine into a transient thia-σ-homopyrazole intermediate. This intermediate then readily extrudes elemental sulfur to yield the thermodynamically more stable five-membered aromatic pyrazole ring. researchgate.net Therefore, the characteristic ring transformation of this system is not to a thiadiazole but to a pyrazole derivative.
Desulfuration Tendencies in 1,3,4-Thiadiazine Derivatives
Derivatives of 1,3,4-thiadiazine are known to exhibit thermal instability, readily undergoing desulfurization upon heating to form pyrazoles. researchgate.net This transformation is a key characteristic of the 1,3,4-thiadiazine ring system and represents a common synthetic route to substituted pyrazoles. researchgate.net
Influence of Substituents on the Desulfurization of 1,3,4-Thiadiazines
| Substituent Position | Nature of Substituent | Effect on Ring Stability | Reference |
|---|---|---|---|
| C-5 | Phenyl Group | Stabilizing | researchgate.net |
| C-6 | Electron-withdrawing Group | Destabilizing | researchgate.net |
Spectroscopic and Advanced Structural Elucidation of 2,5,6 Triphenyl 6h 1,3,4 Thiadiazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2,5,6-Triphenyl-6H-1,3,4-thiadiazine framework.
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the phenyl rings and the thiadiazine core. The aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The integration of these signals confirms the presence of the three phenyl groups. The proton attached to the C6 carbon of the thiadiazine ring is expected to show a distinct singlet, with its chemical shift influenced by the electronic effects of the neighboring sulfur and nitrogen atoms, as well as the phenyl substituent. For some derivatives, this methine proton signal can be observed around δ 3.53 ppm. nih.gov
Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| Thiadiazine CH | ~ 3.53 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivatives.
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The carbon atoms of the phenyl groups typically resonate in the range of δ 125-140 ppm. The carbons within the thiadiazine ring exhibit characteristic chemical shifts. For instance, the C6 carbon bearing the phenyl group is observed in the aliphatic region, with a representative signal appearing at approximately δ 44.20 ppm in some derivatives. nih.gov The C2 and C5 carbons of the thiadiazine ring, being part of a C=N bond, are expected to appear further downfield.
Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives
| Carbon Atom | Chemical Shift (ppm) |
| Thiadiazine CH | ~ 44.20 |
| Aromatic-C | 125 - 140 |
| C=N (Thiadiazine) | 150 - 165 |
Note: The specific chemical shifts can be influenced by substituents and the solvent used.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy is employed to identify the functional groups and vibrational modes within the this compound molecule. The spectrum displays characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds. The C=N stretching vibration of the thiadiazine ring is a key diagnostic peak, typically appearing in the region of 1610-1630 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings are found in the 1450-1600 cm⁻¹ range. The C-S bond stretching is generally weaker and appears at lower frequencies.
Interactive Table: Key IR Absorption Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| C=N Stretch (Thiadiazine) | 1610 - 1630 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-S Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation of the molecular ion can proceed through various pathways, often involving the cleavage of the thiadiazine ring and the loss of phenyl groups or other substituents. Common fragmentation pathways for similar heterocyclic systems include the loss of small molecules like N₂, HCN, or fragments corresponding to the substituent groups. The analysis of these fragment ions provides valuable structural information.
Interactive Table: Expected Fragmentation Pattern for this compound
| Fragment Ion | Possible Structure/Loss |
| [M]⁺ | Molecular Ion |
| [M - C₆H₅]⁺ | Loss of a phenyl group |
| [M - S]⁺ | Loss of a sulfur atom |
| [M - N₂]⁺ | Loss of a nitrogen molecule |
| [C₆H₅CN]⁺ | Benzonitrile fragment |
| [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Molecular Structure Determination
Interactive Table: Illustrative Crystallographic Parameters for a Thiadiazine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.8260 |
| b (Å) | 7.8029 |
| c (Å) | 26.6306 |
| Bond Length (C-S) (Å) | ~ 1.75 - 1.85 |
| Bond Length (C=N) (Å) | ~ 1.27 - 1.30 |
| Bond Angle (C-S-C) (°) | ~ 95 - 105 |
Note: The data presented here are illustrative and based on known structures of related heterocyclic compounds. Specific values for this compound would require dedicated crystallographic analysis.
Computational and Theoretical Investigations of the 2,5,6 Triphenyl 6h 1,3,4 Thiadiazine System
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 2,5,6-Triphenyl-6H-1,3,4-thiadiazine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed picture of its three-dimensional arrangement and electronic properties. nih.gov
The calculations would begin by optimizing the molecular geometry to find the lowest energy conformation. This process would define key structural parameters such as:
Bond Lengths: The distances between atoms (e.g., C-S, C=N, N-N) within the 6H-1,3,4-thiadiazine ring and the phenyl substituents.
Dihedral Angles: These angles describe the spatial orientation of the three phenyl groups relative to the central thiadiazine ring, indicating the degree of twist and steric hindrance. Spectroscopic investigations of similar systems suggest that the 6H-tautomeric form is generally preferred. mdpi.com
Once the geometry is optimized, DFT is used to calculate the electronic properties. A molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution. In the this compound system, the electronegative nitrogen and sulfur atoms would create regions of negative potential (electron-rich), making them likely sites for electrophilic attack. Conversely, regions around the hydrogen atoms of the phenyl rings would exhibit positive potential (electron-poor).
The results of these calculations are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.
Table 1: Predicted Parameters from a Hypothetical DFT Calculation on this compound
| Parameter | Predicted Value/Characteristic | Significance |
|---|---|---|
| Geometry | Non-planar 6H-1,3,4-thiadiazine ring | Defines the core structure and steric accessibility. |
| Phenyl groups twisted out of the ring plane | Minimizes steric strain and affects electronic conjugation. | |
| Dipole Moment | Non-zero value | Indicates polarity, influencing solubility and intermolecular forces. |
| Charge Distribution | Negative charge localized on N and S atoms | Identifies nucleophilic centers within the molecule. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. The synthesis of the 6H-1,3,4-thiadiazine ring typically involves the cyclocondensation of a 4-substituted thiosemicarbazide (B42300) with an α-haloketone. researchgate.net For this compound, a plausible synthetic route could involve the reaction of a precursor like 4-phenylthiosemicarbazide (B147422) with an α-haloketone such as 2-bromo-1,2-diphenylethan-1-one.
Computational modeling can elucidate this mechanism by:
Mapping the Reaction Coordinate: The energy of the system is calculated as the reactants approach and transform into products. This energy profile reveals the most favorable reaction pathway.
Identifying Intermediates: The calculations can identify stable intermediates that may form during the reaction, such as the initial product of nucleophilic substitution before the final ring-closing step.
Locating Transition States (TS): The highest energy point along the reaction coordinate, the transition state, can be modeled. The structure of the TS provides insight into the geometry of the molecules as bonds are being formed and broken.
Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
For complex reactions like 1,3-dipolar cycloadditions, which can form related heterocyclic rings, DFT calculations have been used to successfully predict chemoselectivity by comparing the activation barriers for different possible pathways. acs.org Such an approach would confirm why the 1,3,4-thiadiazine ring is the favored product under specific reaction conditions.
Analysis of Frontier Molecular Orbitals (FMO) in Thiadiazine Compounds
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound would govern its electronic behavior. dergipark.org.tr
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor. In thiadiazine derivatives, the HOMO is often distributed across the sulfur and nitrogen atoms and the π-systems of the phenyl rings. nih.gov The energy of the HOMO is related to the molecule's ionization potential; a higher HOMO energy indicates it is more easily oxidized.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital available to accept electrons. The LUMO is typically centered on the electron-deficient parts of the molecule. The energy of the LUMO is related to the electron affinity; a lower LUMO energy suggests it is a better electron acceptor (electrophile).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap indicates that the molecule can be easily excited, which often corresponds to higher chemical reactivity and absorption of light at longer wavelengths (color). dergipark.org.tr In substituted thiadiazoles, electron-withdrawing groups have been shown to reduce the HOMO-LUMO gap. dergipark.org.tr
FMO analysis helps predict how this compound would interact with other reagents. The locations of the HOMO and LUMO lobes indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
Table 2: General FMO Characteristics for Phenyl-Substituted Thiadiazine Systems
| Orbital | General Location | Implied Reactivity |
|---|---|---|
| HOMO | Distributed on the thiadiazine ring (especially S and N atoms) and phenyl groups | Nucleophilic character; sites for reaction with electrophiles. |
| LUMO | Distributed across the C=N bonds and phenyl rings | Electrophilic character; sites for reaction with nucleophiles. |
Structure-Property Relationships Derived from Theoretical Models
A primary goal of computational modeling is to establish clear relationships between a molecule's structure and its macroscopic properties. For this compound, theoretical models can predict various physicochemical properties based on its calculated electronic and geometric structure. mdpi.com
Electronic and Optical Properties: The HOMO-LUMO energy gap calculated from DFT or Time-Dependent DFT (TD-DFT) can be directly correlated with the wavelength of maximum absorption (λ_max) in the UV-Visible spectrum. A smaller gap typically results in a bathochromic (red) shift, meaning the molecule absorbs light at longer wavelengths. The extensive conjugation provided by the three phenyl rings would be expected to significantly influence this property.
Reactivity Descriptors: DFT calculations can provide quantitative measures of chemical reactivity. Parameters like chemical potential, hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors help in systematically comparing the reactivity of different thiadiazine derivatives.
Intermolecular Interactions: The calculated molecular electrostatic potential map and charge distribution can predict how molecules of this compound will interact with each other in the solid state. This is crucial for understanding crystal packing, melting point, and solubility. The bulky phenyl groups would likely play a dominant role in the solid-state structure through π-π stacking interactions.
Biological Activity: In medicinal chemistry, computational models are used to predict how a molecule might interact with a biological target, such as an enzyme. Molecular docking simulations, which place the molecule into the active site of a protein, can estimate binding affinity. dovepress.com Structure-activity relationship (SAR) studies on related thiadiazole derivatives have used molecular modeling to explain why certain isomers exhibit higher binding affinity to biological receptors than others. dovepress.com
By connecting the computed molecular parameters to observable properties, theoretical models provide a framework for the rational design of new thiadiazine derivatives with tailored electronic, optical, or biological functions.
Exploration of Pharmacological Relevance and Bioactivity Research for 2,5,6 Triphenyl 6h 1,3,4 Thiadiazine Analogs
Research into Broad-Spectrum Biological Activity of Thiadiazine Derivatives
Thiadiazines, a class of six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles. biointerfaceresearch.com Research into derivatives of the 1,3,4-thiadiazine scaffold, in particular, has revealed a wide array of biological activities. These compounds and their fused-ring analogs are associated with promising therapeutic potential across various disease categories. biointerfaceresearch.comnih.gov
The spectrum of bioactivity is extensive, with numerous studies reporting significant antimicrobial effects. Thiadiazine derivatives have demonstrated moderate to good antibacterial and antifungal activities against a range of pathogenic strains. biointerfaceresearch.com Fused derivatives, such as triazolothiadiazines, are also noted for their potent antimicrobial properties. mdpi.com Beyond antimicrobial applications, these compounds have been investigated for their efficacy as anticancer agents. biointerfaceresearch.commdpi.com Certain newly synthesized triazolothiadiazines were found to be active in preliminary anticancer screening studies, and other derivatives have been developed as promising anticancer agents. biointerfaceresearch.commdpi.com
Furthermore, the pharmacological relevance of thiadiazine analogs extends to anti-inflammatory, analgesic, and antioxidant activities. biointerfaceresearch.commdpi.comnih.gov Some derivatives have also shown potential as antiviral agents, including activity against highly pathogenic avian influenza (H5N1). mdpi.com The versatility of the thiadiazine core is further highlighted by its exploration in other therapeutic areas, including antitubercular, antimalarial, anticonvulsant, and even antidepressant applications. biointerfaceresearch.comnih.govresearchgate.net For instance, the specific analog 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide has been evaluated for its potential antipsychotic and antidepressant activity. nih.gov This broad range of activities underscores the importance of the thiadiazine nucleus as a privileged scaffold in the design and development of novel therapeutic agents. biointerfaceresearch.comekb.eg
A summary of the diverse biological activities reported for various thiadiazine derivatives is presented below.
| Biological Activity | Thiadiazine Scaffold Type | Reference |
| Antibacterial | 1,3,4-Thiadiazines, Triazolothiadiazines | biointerfaceresearch.commdpi.comdergipark.org.tr |
| Antifungal | 1,3,4-Thiadiazines, Triazolothiadiazines | biointerfaceresearch.comnih.govmdpi.com |
| Anticancer | 1,3,4-Thiadiazines, Triazolothiadiazines | biointerfaceresearch.commdpi.comekb.eg |
| Anti-inflammatory | 1,3,4-Thiadiazines, Triazolothiadiazines | biointerfaceresearch.commdpi.comnih.gov |
| Antiviral | Triazolothiadiazines | mdpi.com |
| Antioxidant | 1,3,4-Thiadiazines, Triazolothiadiazines | biointerfaceresearch.commdpi.comdergipark.org.tr |
| Antidepressant | 2-Amino-5-phenyl-6H-1,3,4-thiadiazines | nih.gov |
| Antitubercular | General Thiadiazine Derivatives | biointerfaceresearch.com |
Methodologies for In Vitro Biological Screening Studies
The evaluation of the biological activity of novel thiadiazine derivatives relies on a variety of established in vitro screening methodologies. These assays are crucial for determining the potency and spectrum of action of newly synthesized compounds.
For assessing antimicrobial activity , the disk diffusion method (such as the Kirby-Bauer test) is commonly employed as an initial screening tool to determine the sensitivity of various bacterial and fungal strains to the test compounds. dergipark.org.trnih.gov This qualitative or semi-quantitative assay measures the diameter of the zone of inhibition around a disk impregnated with the compound. nih.gov To obtain quantitative data on antimicrobial potency, microdilution assays are frequently used to determine the Minimum Inhibitory Concentration (MIC). nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
In the realm of anticancer research , the sulforhodamine B (SRB) assay is a widely used method to measure drug-induced cytotoxicity and cell proliferation. nih.gov This assay relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total cell biomass, which is proportional to the number of living cells. It is often used to screen compounds against various human tumor cell lines. nih.gov Another common technique is the MTT assay, which measures the metabolic activity of cells and is used to assess the antiproliferative properties of compounds against cancer cell lines like MCF-7 and MDA-MB-231. mdpi.com
To evaluate antioxidant potential , the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard and rapid method. dergipark.org.tr This spectrophotometric assay measures the ability of the thiadiazine derivative to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change that is proportional to the compound's antioxidant capacity. dergipark.org.tr
The following table summarizes common in vitro screening methods used for thiadiazine analogs.
| Biological Activity | Screening Methodology | Principle | Reference |
| Antibacterial/Antifungal | Disk Diffusion (Kirby-Bauer) | Measures zone of growth inhibition around a compound-impregnated disk. | dergipark.org.trnih.gov |
| Antibacterial/Antifungal | Microdilution Assay | Determines the Minimum Inhibitory Concentration (MIC) required to inhibit microbial growth. | nih.gov |
| Anticancer (Cytotoxicity) | Sulforhodamine B (SRB) Assay | Quantifies cell density by staining total cellular protein with SRB dye. | nih.gov |
| Anticancer (Antiproliferative) | MTT Assay | Measures the reduction of MTT by mitochondrial dehydrogenases to assess cell viability. | mdpi.com |
| Antioxidant | DPPH Radical Scavenging Assay | Measures the discoloration of the DPPH radical upon accepting an electron or hydrogen from the antioxidant compound. | dergipark.org.tr |
Mechanistic Hypotheses of Action for Thiadiazine-Based Compounds
While the precise mechanisms of action for many thiadiazine derivatives are still under investigation, several hypotheses have been proposed based on their structural features and observed biological effects. The bioactivity of these compounds is often linked to their ability to interact with specific enzymes or cellular pathways.
For certain saturated thiadiazine scaffolds, such as tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives, the proposed antimicrobial mechanism involves the hydrolysis of the thiadiazine ring. mdpi.com This chemical breakdown is thought to release isothiocyanates and dithiocarbamic acids, which are known to possess antimicrobial properties. mdpi.com
In the context of anticancer activity, thiadiazine analogs may function through various pathways. Some fused thiadiazole derivatives, which share structural similarities with thiadiazines, have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, a D-ring fused 1,2,3-thiadiazole (B1210528) derivative was found to cause a dose-dependent induction of apoptosis in T47D breast cancer cells. nih.gov The preliminary mechanistic study for this compound also indicated that it induced the phosphorylation of EphA2 and EphB3, receptor tyrosine kinases that are often dysregulated in cancer. nih.gov
Furthermore, it is hypothesized that some thiadiazine-based compounds may exert their effects by inhibiting key enzymes. Although much of this research has focused on the related 1,3,4-thiadiazole (B1197879) ring, the findings provide plausible targets for thiadiazine analogs as well. These potential molecular targets include enzymes like carbonic anhydrase, cyclooxygenase (CO), and various protein kinases, which are involved in a multitude of physiological and pathological processes. researchgate.netnih.govnih.gov The ability of the thiadiazine scaffold to be readily substituted allows for the fine-tuning of its structure to target such specific enzymes.
Structure-Activity Relationship (SAR) Investigations in Thiadiazine Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of thiadiazine analogs influences their biological activity. By systematically modifying the core scaffold and its substituents, researchers can identify key structural features responsible for potency and selectivity, guiding the design of more effective therapeutic agents.
Impact of Substituents on Bioactivity Profiles
The nature, position, and orientation of substituents on the thiadiazine ring play a critical role in determining the pharmacological profile of the resulting analog. Research on various thiadiazine scaffolds has revealed several key SAR trends.
For a series of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives, studies have shown that the combination of substituents at the N-3 and N-5 positions is crucial for antimicrobial activity. mdpi.com A general observation is the requirement of a lipophilic (fat-soluble) group at the N-3 position and a polar substituent at the N-5 position for satisfactory antibacterial and antifungal effects. mdpi.com This suggests that a balance between lipophilicity, which can aid in cell membrane penetration, and polarity, which can influence target interaction or solubility, is necessary for optimal activity.
In another example involving fused triazolo[3,4-b] biointerfaceresearch.comnih.govtandfonline.comthiadiazines, the substituents on the phenyl ring at the 6-position were shown to modulate antibacterial efficacy. The presence of a methoxy (B1213986) group on the phenyl ring in one derivative led to significant efficacy against several human pathogenic bacteria. mdpi.com Similarly, for a series of 1,3,4-thiadiazoles, it was noted that the structure of an alkyl side chain and the nature of its sulfur linker (e.g., thio, sulfinyl, or sulfonyl) dramatically impacted the antibacterial activity against Helicobacter pylori. researchgate.net These findings highlight the sensitivity of biological activity to even minor structural modifications on the peripheral substituents of the core heterocyclic system.
| Thiadiazine Scaffold | Position of Substitution | Impact on Bioactivity | Reference |
| Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) | N-3 and N-5 | A lipophilic group at N-3 and a polar group at N-5 are required for good antimicrobial activity. | mdpi.com |
| 6-Aryl-triazolo[3,4-b] biointerfaceresearch.comnih.govtandfonline.comthiadiazine | Phenyl ring at position 6 | A 4-methoxyphenyl (B3050149) substituent demonstrated significant antibacterial efficacy. | mdpi.com |
Influence of Ring Fusion on Biological Potency
Fusing the thiadiazine ring with other heterocyclic systems is a common strategy to create novel, rigid, polycyclic structures with potentially enhanced biological potency and altered selectivity. This approach has led to the development of numerous biologically active compounds, such as triazolothiadiazines and pyridazinothiadiazines. biointerfaceresearch.commdpi.comnih.gov
The fusion of a 1,2,4-triazole (B32235) ring with a 1,3,4-thiadiazine ring results in the biointerfaceresearch.commdpi.comtandfonline.comtriazolo[3,4-b] biointerfaceresearch.comnih.govtandfonline.comthiadiazine system. This class of compounds has been extensively studied and shown to possess a broad range of activities, including antimicrobial, anticancer, and anti-inflammatory properties, often with greater potency than their non-fused precursors. biointerfaceresearch.commdpi.com The rigid, planar structure of the fused system may facilitate better binding to biological targets. For example, specific derivatives of this fused system have shown promising results in anticancer screenings and as tubulin inhibitors. biointerfaceresearch.commdpi.com
More complex fused systems have also been synthesized. For instance, the creation of a pyridazino[3′,4′:5,6] biointerfaceresearch.commdpi.comtandfonline.comtriazino[3,4-b] biointerfaceresearch.comnih.govtandfonline.comthiadiazine scaffold has yielded compounds with notable pharmacological profiles. nih.gov Similarly, the fusion of a thiadiazine ring to a steroidal nucleus, such as dehydroepiandrosterone (B1670201) (DHEA), has been explored to create potent antitumor agents. nih.gov A series of D-ring fused 1,2,3-thiadiazole DHEA derivatives (structurally related to fused thiadiazines) exhibited significantly enhanced antitumor effects compared to the parent steroid, with some analogs showing potency 44-60 times greater than DHEA on the T47D breast cancer cell line. nih.gov This dramatic increase in potency underscores the profound impact that ring fusion can have on the biological activity of a molecule.
Advanced Materials Science Applications of 2,5,6 Triphenyl 6h 1,3,4 Thiadiazine Derivatives
Investigation of Optical and Electronic Properties for Material Science
The optical and electronic properties of triphenyl-substituted heterocycles are of significant interest for their application in materials science. nih.govrsc.org The presence of multiple phenyl rings in 2,5,6-Triphenyl-6H-1,3,4-thiadiazine is expected to create a highly conjugated π-system, which is a key determinant of the material's electronic and photophysical behavior. The extended π-conjugation typically leads to absorption and emission of light in the visible or ultraviolet range. mdpi.com The specific wavelengths of absorption and emission are influenced by the degree of intramolecular charge transfer, which can be tuned by modifying the substituents on the phenyl rings.
The electronic properties of such compounds are largely governed by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that determines the electrical conductivity and optical properties of the material. In triphenyl-substituted heterocycles, the delocalization of π-electrons across the molecule generally leads to a smaller HOMO-LUMO gap, facilitating electron excitation and transport. The electron-donating or electron-withdrawing nature of substituents on the phenyl rings can further modulate these energy levels. rsc.org For instance, electron-donating groups would raise the HOMO level, while electron-withdrawing groups would lower the LUMO level, effectively narrowing the energy gap.
The 1,3,4-thiadiazine ring itself, being a sulfur and nitrogen-containing heterocycle, introduces specific electronic characteristics. The presence of heteroatoms can influence the charge distribution and orbital energies within the molecule. researchgate.net Sulfur, in particular, can participate in the π-system with its d-orbitals, potentially enhancing the electronic communication across the molecule.
Table 1: Predicted Optical and Electronic Properties of this compound Derivatives
| Property | Predicted Characteristic | Rationale |
| Absorption Spectrum | UV-Vis region | Extended π-conjugation from phenyl rings and thiadiazine core. |
| Emission Spectrum | Potential for fluorescence/phosphorescence | Dependent on the rigidity of the structure and excited state dynamics. |
| HOMO Energy Level | Modulatable with substituents | Influenced by the electron-donating/withdrawing nature of groups on the phenyl rings. rsc.org |
| LUMO Energy Level | Modulatable with substituents | Influenced by the electron-donating/withdrawing nature of groups on the phenyl rings. rsc.org |
| Energy Gap | Relatively small and tunable | A smaller gap is expected due to extended conjugation, which can be further tuned. |
| Charge Carrier Mobility | Potential for good electron transport | The electron-deficient nature of the triazine-like core can facilitate electron mobility. researchgate.net |
Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices (by Analogy with Triphenyl-Triazines)
Drawing a parallel with the well-studied 2,4,6-triphenyl-1,3,5-triazine, it is plausible to predict that this compound derivatives could be promising materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. oled-intermediates.comacs.org Triphenyl-triazines are known for their excellent performance as electron-transporting and host materials in OLEDs due to a combination of favorable properties. researchgate.net
The electron-deficient nature of the triazine core leads to high electron mobility, which is a crucial factor for efficient charge transport in OLEDs. researchgate.net This property helps in balancing the injection and transport of electrons and holes within the device, leading to higher recombination efficiency and improved device performance. The 1,3,4-thiadiazine ring, also being electron-deficient, is expected to impart similar electron-transport characteristics to its triphenyl-substituted derivatives.
Furthermore, triphenyl-triazine derivatives often possess high triplet energies. researchgate.net A high triplet energy is essential for host materials in phosphorescent OLEDs (PhOLEDs) to effectively confine the triplet excitons on the dopant molecules, thereby preventing energy loss and leading to high quantum efficiencies. researchgate.net The rigid, sterically hindered structure resulting from the multiple phenyl groups can also contribute to high glass transition temperatures and morphological stability, which are important for the longevity and reliability of OLED devices. researchgate.net
The luminescent properties of triphenyl-triazines, particularly their ability to exhibit strong blue and green emission with high photoluminescence quantum yields, make them suitable as emitters in OLEDs. oled-intermediates.com By analogy, the extensive π-conjugated system of this compound could also lead to efficient light emission. The emission color could potentially be tuned by modifying the substituents on the phenyl rings, allowing for the development of a range of emitters for different color displays.
Table 2: Comparison of Properties of Triphenyl-Triazines and Predicted Properties of this compound for OLED Applications
| Property | Triphenyl-Triazines | Predicted for this compound |
| Electron Mobility | High (> 10⁻⁴ cm² V⁻¹ s⁻¹) researchgate.net | Potentially high |
| Triplet Energy | High (e.g., 2.69-2.80 eV) researchgate.net | Potentially high |
| Thermal Stability | High glass transition temperatures researchgate.net | Expected to be high |
| Luminescent Properties | Efficient blue and green emitters oled-intermediates.com | Potential for efficient emission, tunable color |
| Role in OLEDs | Electron-transport material, host, emitter oled-intermediates.com | Potential for similar roles |
Research on Photocatalytic Capabilities of Triphenyl-Substituted Heterocycles
The photocatalytic activity of organic molecules is an area of intense research with applications in organic synthesis and environmental remediation. Triphenyl-substituted heterocycles, particularly those containing triazine rings, have demonstrated potential as metal-free photocatalysts. nih.govnih.gov These molecules can absorb light and promote chemical reactions, often under mild conditions. nih.gov
The photocatalytic mechanism of such compounds typically involves the absorption of a photon to generate an excited state. This excited molecule can then participate in electron transfer processes, acting as either a photosensitizer or a direct photocatalyst. The extended π-system of triphenyl-substituted heterocycles facilitates the absorption of visible light, which is advantageous for sustainable and energy-efficient processes. rsc.org
For instance, covalent triazine-based frameworks have been shown to be effective photocatalysts for the degradation of dyes under visible light irradiation. rsc.org The photocatalytic activity is attributed to the generation of reactive oxygen species, such as superoxide (B77818) radicals, upon light excitation. rsc.org Similarly, tripodal triazine and 1,8-naphthalimide-based molecules have exhibited excellent photocatalytic abilities for the oxidative condensation of aromatic aldehydes and o-phenylenediamine. nih.gov
Given these precedents, it is reasonable to hypothesize that this compound derivatives could also possess photocatalytic capabilities. The combination of the photoactive triphenyl-substituted structure with the redox-active thiadiazine ring could lead to novel photocatalytic activities. Potential applications could include the degradation of organic pollutants, the synthesis of fine chemicals, and the promotion of various organic transformations under visible light. nih.govspringerprofessional.de The specific photocatalytic efficiency and selectivity would depend on the electronic structure and excited-state properties of the thiadiazine derivatives.
Table 3: Potential Photocatalytic Applications of Triphenyl-Substituted Heterocycles
| Application Area | Example from Literature (Analogous Compounds) | Potential for this compound |
| Degradation of Pollutants | Covalent triazine-based frameworks for dye degradation. rsc.org | Potential for photocatalytic degradation of organic pollutants in water and air. |
| Organic Synthesis | Tripodal triazine molecules for oxidative condensation. nih.gov | Could catalyze various organic reactions, such as oxidations, reductions, and C-C bond formations. |
| Generation of Reactive Species | Generation of superoxide radicals by excited triazine frameworks. rsc.org | Could be used to generate reactive oxygen species for various chemical transformations. |
Future Research Directions and Unexplored Avenues in 2,5,6 Triphenyl 6h 1,3,4 Thiadiazine Chemistry
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of 1,3,4-thiadiazine derivatives has traditionally been achieved through the reaction of α-halo ketones with thiosemicarbazide (B42300) or its derivatives. mdpi.com While effective, these methods can present challenges in terms of yield, purification, and the use of hazardous reagents. Future research should focus on developing more efficient, economical, and environmentally benign synthetic strategies for 2,5,6-Triphenyl-6H-1,3,4-thiadiazine.
Modern synthetic methodologies that have shown promise for other heterocyclic systems could be adapted for this purpose. biointerfaceresearch.com Green chemistry approaches, such as microwave-assisted organic synthesis (MAOS) and the use of ultrasonic irradiation, could significantly reduce reaction times and improve yields. researchgate.netnanobioletters.com Furthermore, the development of one-pot multicomponent reactions would enhance efficiency by minimizing intermediate isolation steps. Exploring sustainable solvents and recyclable catalysts are other critical avenues for making the synthesis more environmentally friendly. biointerfaceresearch.com
A comparative overview of potential modern synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Ultrasonic Irradiation | Reduced reaction times, increased yields, eco-friendly. researchgate.net | Optimization of frequency and power for the specific reactants; exploring solvent-free conditions. |
| Microwave-Assisted Synthesis | Rapid heating, improved reaction rates and yields, high purity of products. nanobioletters.com | Screening of suitable solvents and catalysts; development of a continuous-flow microwave synthesis protocol. |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste generation. | Design of a one-pot reaction involving precursors of the triphenyl-thiadiazine skeleton. |
| Electrosynthesis | Avoidance of harsh chemical oxidants or reductants, high selectivity. biointerfaceresearch.com | Investigation of electrochemical oxidation of precursor molecules to facilitate cyclization. |
Advanced Spectroscopic Characterization Techniques for Deeper Structural Understanding
A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is fundamental for predicting its reactivity and potential applications. While standard spectroscopic techniques like 1H and 13C NMR are essential, future research should employ more advanced methods for a deeper structural elucidation. researchgate.net
Two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, which can be complex due to the presence of three phenyl rings. researchgate.netresearchgate.net These methods can confirm the connectivity of atoms within the molecule and help determine the relative orientation of the phenyl substituents. ethz.ch
Furthermore, Nuclear Overhauser Effect (NOE) based experiments (NOESY/ROESY) could provide insights into the spatial proximity of protons, helping to define the preferred conformation of the molecule in solution. ethz.ch Given the presence of two nitrogen atoms in the heterocyclic ring, the use of 15N NMR spectroscopy could offer detailed information about the electronic environment of the nitrogen atoms, which is crucial for understanding the compound's reactivity and intermolecular interactions. nih.gov
| Spectroscopic Technique | Information Gained | Significance for Structural Understanding |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between coupled nuclei (¹H-¹H, ¹H-¹³C). researchgate.net | Unambiguous assignment of complex spectra; confirmation of the molecular backbone and substituent positions. |
| NOESY/ROESY | Through-space correlations between protons. ethz.ch | Determination of the 3D conformation and stereochemistry; understanding the spatial arrangement of the phenyl rings. |
| 15N NMR Spectroscopy | Chemical shifts and coupling constants of nitrogen atoms. nih.govsemanticscholar.org | Probing the electronic structure and hybridization of the nitrogen atoms within the thiadiazine ring. |
| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and crystal packing. | Definitive solid-state structure, providing a benchmark for computational models and solution-state studies. |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work offers a powerful paradigm for the rational design of novel molecules with tailored properties. actascientific.com For this compound, this integrated approach could accelerate the discovery of new derivatives with enhanced functionalities.
Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, electronic structure (HOMO-LUMO energy gap), and spectroscopic properties (NMR, IR, UV-Vis) of the parent compound and its hypothetical derivatives. nih.govdergipark.org.trcyberleninka.ru This theoretical framework can help to understand the effects of different substituents on the phenyl rings, guiding the synthesis of new molecules with desired electronic or optical characteristics. rsc.org
Molecular docking simulations could be used to predict the binding affinity of this compound derivatives with various biological targets, such as enzymes or receptors. tandfonline.comnih.gov This in silico screening can prioritize the synthesis of compounds with the highest potential for specific biological activities, saving time and resources. The predictions from these computational studies would then be validated through experimental synthesis and testing, creating a feedback loop for further refinement of the molecular design. nih.gov
Exploration of New Application Areas beyond Established Fields
The majority of research on 1,3,4-thiadiazine derivatives has focused on their potential applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory activities. biointerfaceresearch.comekb.eg While these remain important areas for investigation, the unique structural features of this compound—namely its polyaromatic nature—suggest that it may have applications in other fields as well.
Future research should explore the potential of this compound and its derivatives in materials science. rsc.org The presence of multiple phenyl rings may confer properties relevant to organic electronics, such as charge-transporting capabilities or photoluminescence, making it a candidate for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). sci-hub.st Its electron-deficient thiadiazole core could also make it a useful component in the design of novel dyes or sensors. mdpi.com
In the field of agrochemicals, thiadiazole-based compounds have been investigated as herbicides, fungicides, and insecticides. rsc.org The triphenyl-substituted variant could be screened for such activities, potentially leading to the development of new crop protection agents. Another unexplored avenue is its potential as a ligand in coordination chemistry or as an organocatalyst, where the nitrogen and sulfur atoms could play a key role in activating substrates.
Q & A
Q. What are the common synthetic routes for 2,5,6-Triphenyl-6H-1,3,4-thiadiazine and its derivatives?
The synthesis of 1,3,4-thiadiazine derivatives often involves condensation or cyclocondensation reactions. For example:
- Condensation of α-bromo ketones with thiocarbohydrazide yields intermediates like 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides, which can be further treated with ortho esters to form triazolo-thiadiazine hybrids .
- Cyclocondensation of 4-amino-3-mercaptotriazoles with bielectrophiles (e.g., α-bromopropenone, phenacyl bromides) is another route, though substrate scope limitations exist .
- Reaction of pyrazole-1-carbothiohydrazide with hydrazonoyl chlorides or α-halo ketones generates pyrazolyl-thiadiazines, with free carbothiohydrazide moieties enhancing antimicrobial activity .
Q. How is the therapeutic potential of this compound assessed in preclinical models?
Preclinical evaluation typically combines in vivo models (e.g., rat ligation models for acute pancreatitis) with biochemical assays :
- Histological and enzyme-immunoassay analyses track cytokine levels (e.g., IL-6, TNF-α) and granulocyte infiltration to quantify anti-inflammatory effects .
- Systemic inflammation markers (e.g., neutrophilia reduction) and mortality rates are monitored to validate efficacy .
- Behavioral assays (e.g., forced swim tests) and neurochemical profiling (serotonin reuptake inhibition) are used for neuropharmacological studies .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity and product distribution in thiadiazine synthesis?
Reaction conditions critically determine product outcomes:
- Solvent and acid choice : Using hydrobromic acid vs. glacial acetic acid in sulfur extrusion reactions alters yields (30% vs. 53%) and byproduct formation .
- Temperature and substituents : Elevated temperatures and aryl/alkyl substituents on α-bromo ketones favor thiadiazine formation over thiazoles. For example, 4-methylthiosemicarbazide with 2-bromo-1,2-diphenylethan-1-one produces both thiadiazine (59%) and thiazole isomers under ethanol reflux .
- Nitrosation pathways : Treatment of 2-hydrazinyl-thiadiazines with NaNO₂ in HCl generates azido derivatives, which tautomerize to tetrazolo-thiadiazines .
Q. What advanced spectroscopic or crystallographic methods resolve structural ambiguities in thiadiazine derivatives?
Structural elucidation relies on:
- Single-crystal X-ray diffraction : Used to confirm the planar geometry of triazolo-thiadiazine scaffolds and substituent orientations (e.g., 3-ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) .
- Nuclear magnetic resonance (NMR) : H and C NMR distinguish between isomeric products (e.g., thiadiazines vs. thiazoles) by analyzing chemical shifts of NH/CH₂ groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, particularly for intermediates prone to desulfurization or rearrangement .
Q. How can contradictory data on biological activity be reconciled across studies?
Discrepancies often arise from model-specific variables or structural modifications :
- Dose-dependent effects : Compound L-17 (2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide) shows anti-inflammatory activity at 10 mg/kg but not at lower doses in pancreatitis models .
- Substituent impact : Methoxy groups at the 5-position of triazolo-thiadiazines enhance PDE4 inhibition (IC₅₀ < 10 nM), while phenyl ring modifications have less predictable effects .
- Species-specific responses : Thermoregulatory outcomes in endotoxin shock models vary between rats and primates due to differences in cytokine sensitivity .
Methodological Considerations
- Optimizing synthetic yields : Use polar aprotic solvents (e.g., DMSO) for condensation reactions and glacial acetic acid for sulfur extrusion .
- Validating pharmacological targets : Combine in silico docking (e.g., serotonin transporter models) with in vivo microdialysis to confirm mechanistic pathways .
- Addressing toxicity : Screen intermediates for sulfur byproducts (e.g., via TLC) and employ recrystallization to purify thiadiazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
